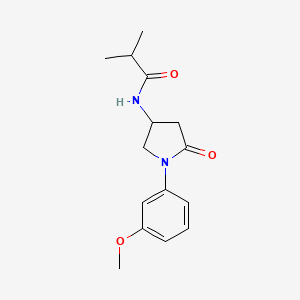
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)isobutyramide, commonly known as PBIT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBIT is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
The development and refinement of synthetic pathways for compounds with pyrrolidine cores or isobutyramide functionalities are crucial for expanding the utility of these molecules in scientific research. For example, the stereoselective process developed for the preparation of key intermediates in antibiotic synthesis highlights the importance of efficient, practical methods in drug development (T. Fleck et al., 2003) Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Additionally, the synthesis of N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide) demonstrates the breadth of chemical functionalities accessible through pyrrolidine derivatives, further underscoring their potential for creating novel materials (Y. Nagao & T. Misono, 1984) Synthesis and properties of N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide).
Biological and Pharmacological Applications
The application of pyrrolidine derivatives in biological systems underscores their potential in drug discovery and pharmacology. The synthesis of novel pyrrolidin-2-ones as cyclic analogues of GABA suggests their use in neurological research and potential therapeutic applications (S. Ebrik et al., 1998) Synthesis of novel pyrrolidin-2-ones: γ-aminobutyric acid cyclic analogues. Furthermore, the discovery of selective inhibitors for the Met kinase superfamily exemplifies the utility of pyrrolidine derivatives in targeted cancer therapies (G. M. Schroeder et al., 2009) Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
Material Science and Chemistry
Pyrrolidine derivatives also find applications in material science, demonstrating the versatility of these compounds beyond biological systems. The synthesis and electrochemical properties of conducting polymers from low oxidation potential monomers based on pyrrole highlight their potential in developing novel electronic materials (G. Sotzing et al., 1996) Poly[bis(pyrrol-2-yl)arylenes]: Conducting Polymers from Low Oxidation Potential Monomers Based on Pyrrole via Electropolymerization.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)15(19)16-11-7-14(18)17(9-11)12-5-4-6-13(8-12)20-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEFPWQNASMHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)
![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)
![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)
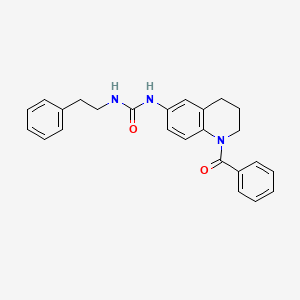
![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)
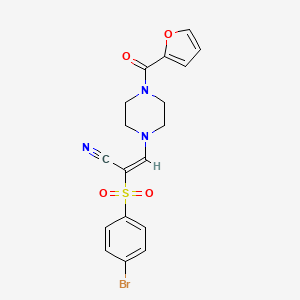
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)



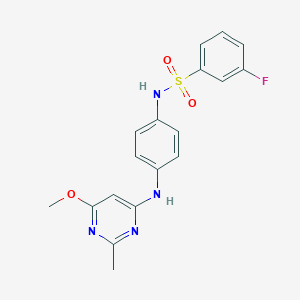

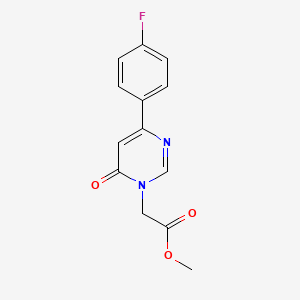
![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)